molecular formula C23H20FN3O3S B2678464 N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide CAS No. 868155-30-0

N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide

カタログ番号: B2678464
CAS番号: 868155-30-0
分子量: 437.49
InChIキー: IAMAPSZJPUDCCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-c][1,3]oxazin ring, a common structure in many bioactive molecules . The presence of a fluorophenyl group could potentially enhance the compound’s binding affinity to certain biological targets .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, HR-MS, and NMR .


Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. The pyrazolo[1,5-c][1,3]oxazin ring might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and overall structure. For example, the presence of a fluorophenyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

科学的研究の応用

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism is crucial for understanding a compound's behavior within the human body. For instance, the compound SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, showcases the complexity of metabolic pathways involved in drug disposition. The study by Renzulli et al. (2011) revealed that SB-649868 is primarily eliminated via fecal excretion, with a notable portion metabolized to various metabolites, including an unusual hemiaminal metabolite resulting from the oxidation of the benzofuran ring and subsequent rearrangement. This highlights the extensive metabolism that similar compounds undergo, suggesting a potential research application in developing therapeutic agents with a focus on optimizing bioavailability and reducing unwanted metabolites (Renzulli et al., 2011).

Potential Therapeutic Applications

The design and synthesis of compounds with specific pharmacological effects, such as anxiolytic-like activity, are a significant area of research. For example, the compound 2‐(4‐((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol demonstrated anxiolytic-like activity through both benzodiazepine and nicotinic pathways without altering mnemonic activity, as studied by Brito et al. (2017). Such findings underscore the potential of similar compounds in developing new anxiolytic agents with minimal cognitive side effects, paving the way for innovative treatments for anxiety disorders (Brito et al., 2017).

Safety and Dosimetry in Clinical Research

Evaluating the safety and dosimetry of novel radiotracers for clinical applications is another crucial aspect of scientific research. The study by Brier et al. (2022) on the radiotracer 11C-CS1P1 targeting sphingosine-1-phosphate receptor 1 (S1PR1) illustrates the meticulous process involved in assessing a compound's suitability for human studies. This research is vital for advancing diagnostic and therapeutic approaches in conditions such as multiple sclerosis, highlighting the importance of safety and dosimetry studies in the development of new medical imaging agents (Brier et al., 2022).

作用機序

The mechanism of action would depend on the biological target of the compound. For instance, similar compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

特性

IUPAC Name

N-[3-[5-(4-fluorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-31(28,29)26-18-6-4-5-16(13-18)20-14-21-19-7-2-3-8-22(19)30-23(27(21)25-20)15-9-11-17(24)12-10-15/h2-13,21,23,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAPSZJPUDCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。